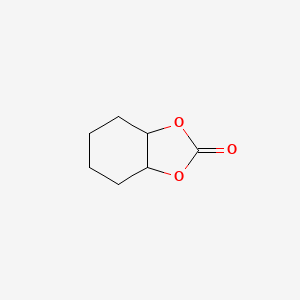

Hexahydro-1,3-benzodioxol-2-one

Description

BenchChem offers high-quality Hexahydro-1,3-benzodioxol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydro-1,3-benzodioxol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVFVJFUDNRICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)OC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Applications of cis-Hexahydro-1,3-Benzodioxol-2-one in Organic Synthesis

This guide provides a comprehensive overview of cis-hexahydro-1,3-benzodioxol-2-one, a valuable cyclic carbonate for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, and key applications in modern organic synthesis, with a focus on its role as a protecting group for cis-1,2-diols. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and safety guidelines.

Introduction: The Versatility of a Cyclic Carbonate

cis-Hexahydro-1,3-benzodioxol-2-one, also known as cis-1,2-cyclohexylene carbonate, is a five-membered cyclic carbonate derived from cis-1,2-cyclohexanediol. Its rigid, fused-ring structure and the reactivity of the carbonate functional group make it a unique and useful building block in organic synthesis. The primary application of this compound lies in its ability to act as a stable and reliable protecting group for cis-diols, a common structural motif in many natural products and pharmaceutical intermediates. The stability of the cyclic carbonate to a range of reaction conditions, coupled with its straightforward removal under basic conditions, offers an orthogonal protection strategy to more common acid-labile protecting groups like acetals.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. The key properties of cis-hexahydro-1,3-benzodioxol-2-one are summarized below.

| Property | Value | Source |

| IUPAC Name | (3aR,7aS)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-one | [PubChem][1] |

| Synonyms | cis-1,2-Cyclohexylene carbonate, Carbonic acid, cyclic 1,2-cyclohexylene ester, cis- | [PubChem][1] |

| CAS Number | 4389-22-4 | [PubChem][2] |

| Molecular Formula | C₇H₁₀O₃ | [PubChem][2] |

| Molecular Weight | 142.15 g/mol | [PubChem][1][2] |

| Appearance | Pale-yellow colored liquid or colorless solid | [Not So Inert Mer-Tris-Chelate Cobalt(III) complex...][3] |

| Melting Point | 98-101 °C (for cis-1,2-cyclohexanediol precursor) | [cis-1,2-Cyclohexanediol, 99% 1 g |

| Solubility | Slightly soluble in water (for cis-1,2-cyclohexanediol precursor) | [cis-1,2-Cyclohexanediol, 99% 1 g |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of cis-hexahydro-1,3-benzodioxol-2-one.

-

¹H NMR (400 MHz, CDCl₃): δ 4.65 (m, 2H, OCH), 1.91-1.84 (m, 4H, OCHCH₂), 1.53 (m, 2H, CH₂), 1.39 (m, 2H, CH₂).[3]

-

¹³C NMR (100 MHz, CDCl₃): δ 155.1 (C=O), 75.5 (OCH), 27.2 (OCHCH₂), 19.3 (CH₂).[3]

-

Infrared (IR) Spectroscopy (Neat): A strong absorption band characteristic of the cyclic carbonate carbonyl group is expected around 1800-1830 cm⁻¹. Other significant peaks would include C-O stretching frequencies.

The provided NMR data confirms the cis-fusion of the rings, as the two methine protons on the carbons bearing the oxygens (OCH) appear as a multiplet at 4.65 ppm. The symmetry of the molecule results in a simplified spectrum.

Synthesis of cis-Hexahydro-1,3-Benzodioxol-2-one

The most common and direct method for the synthesis of cis-hexahydro-1,3-benzodioxol-2-one is the reaction of cis-1,2-cyclohexanediol with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole, in the presence of a base. The use of phosgene itself is highly hazardous and requires specialized equipment and handling procedures. Therefore, phosgene equivalents are generally preferred in a laboratory setting.

Conceptual Synthesis Workflow

The synthesis involves the formation of a chloroformate intermediate from one of the diol's hydroxyl groups, followed by an intramolecular nucleophilic attack by the second hydroxyl group to close the five-membered ring and form the cyclic carbonate.

Caption: General workflow for the synthesis of cis-hexahydro-1,3-benzodioxol-2-one.

Experimental Protocol: Synthesis from cis-1,2-Cyclohexanediol and Triphosgene

This protocol is adapted from general procedures for the synthesis of cyclic carbonates from diols and serves as a representative example. Caution: Triphosgene is a toxic solid and should be handled with extreme care in a well-ventilated fume hood.

Materials:

-

cis-1,2-Cyclohexanediol (1.0 eq)

-

Triphosgene (0.4 eq)

-

Pyridine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of cis-1,2-cyclohexanediol in anhydrous DCM at 0 °C (ice bath) under an inert atmosphere (e.g., nitrogen or argon), add pyridine.

-

Slowly add a solution of triphosgene in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Organic Synthesis: A Robust Protecting Group for cis-Diols

The primary utility of cis-hexahydro-1,3-benzodioxol-2-one is as a protecting group for cis-1,2-diols. Its stability under a variety of conditions makes it a valuable tool in multi-step syntheses.

Protection of cis-Diols

The formation of the cyclic carbonate is typically achieved under the same conditions used for its synthesis from the parent diol. This protection strategy is particularly advantageous due to its orthogonality to many other common protecting groups.

Stability:

-

Acidic Conditions: Generally stable to mild acidic conditions that would cleave acetal or silyl ether protecting groups.

-

Oxidative and Reductive Conditions: Stable to many common oxidizing and reducing agents.

Deprotection of the Cyclic Carbonate

The cleavage of the cyclic carbonate to regenerate the diol is typically accomplished under basic conditions, most commonly through hydrolysis with a strong base such as sodium hydroxide or potassium carbonate in a protic solvent like methanol or water.

Caption: Deprotection mechanism of the cyclic carbonate protecting group.

Experimental Protocol: Deprotection

This protocol provides a general method for the cleavage of the cyclic carbonate.

Materials:

-

cis-Hexahydro-1,3-benzodioxol-2-one derivative

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Ethyl Acetate or other suitable organic solvent

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the protected diol in a mixture of methanol and water.

-

Add potassium carbonate or sodium hydroxide and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting diol by recrystallization or column chromatography if necessary.

Safety, Handling, and Storage

As with all chemicals, proper safety precautions must be observed when handling cis-hexahydro-1,3-benzodioxol-2-one and its precursors.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of vapors or mists.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Precursors: The precursor, cis-1,2-cyclohexanediol, should be handled with care, avoiding dust formation.[4] Reagents like phosgene and triphosgene are highly toxic and require specialized handling procedures.

Conclusion

cis-Hexahydro-1,3-benzodioxol-2-one is a valuable tool in the arsenal of the synthetic organic chemist. Its utility as a robust and orthogonally-cleavable protecting group for cis-1,2-diols makes it particularly useful in the synthesis of complex molecules. This guide has provided a detailed overview of its physicochemical properties, a practical protocol for its synthesis, and a clear outline of its application and removal. By understanding these key aspects, researchers can confidently incorporate this versatile building block into their synthetic strategies.

References

-

PubChem. Hexahydro-1,3-benzodioxol-2-one. National Center for Biotechnology Information. Available from: [Link]

- Not So Inert Mer-Tris-Chelate Cobalt(III)

-

PubChem. 1,3-Benzodioxol-2-one, hexahydro-, cis-. National Center for Biotechnology Information. Available from: [Link]

- JP-8079 - Safety D

-

Chempedia - LookChem. Synthesis of cis-1,2-Cyclohexanediol. Available from: [Link]

- DU Chem. Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. 2020.

-

ResearchGate. a) Phosgene‐based synthesis of cyclic carbonates from diol.... Available from: [Link]

Sources

Thermodynamics and Solvation Dynamics of Hexahydro-1,3-benzodioxol-2-one in Polar Aprotic Media

Executive Summary & Chemical Profile

Hexahydro-1,3-benzodioxol-2-one (C₇H₁₀O₃, MW: 142.15 g/mol ), commonly referred to as cis-cyclohexane-1,2-diyl carbonate or cyclohexene carbonate, is a five-membered cyclic carbonate[1]. Synthesized primarily via the catalytic cycloaddition of carbon dioxide to cyclohexene oxide[2], this compound is a critical intermediate in the production of degradable aliphatic polycarbonates and serves as a high-dielectric component for lithium-ion battery electrolytes[3][4].

Understanding its solubility in polar aprotic solvents is paramount for optimizing both its synthesis and its downstream applications in polymer chemistry and energy storage[5].

Thermodynamics of Solvation: The Aprotic Advantage

The selection of a solvent system for hexahydro-1,3-benzodioxol-2-one is dictated by the highly polar nature of its cyclic carbonate core.

The Causality of Solvent Selection: Protic solvents (e.g., water, aliphatic alcohols) act as strong hydrogen bond donors. While they can dissolve polar molecules, the presence of acidic protons combined with thermal stress or catalytic residues can initiate unwanted ring-opening hydrolysis, cleaving the carbonate linkage to yield 1,2-cyclohexanediol[6].

Conversely, polar aprotic solvents (such as DMSO, DMF, and NMP) lack acidic protons but possess high dielectric constants ( ϵ ) and strong dipole moments ( μ ). They stabilize the electrophilic carbonyl carbon and nucleophilic oxygen atoms of the cyclic carbonate via robust dipole-dipole interactions without compromising the structural integrity of the ring[7]. According to Hansen Solubility Parameters (HSP), the cyclic carbonate group exhibits high polarity ( δP ) and moderate hydrogen-bonding acceptor capabilities ( δH ). Solvents like DMSO and DMF closely match this HSP profile, minimizing the Flory-Huggins interaction parameter ( χ ) and driving the thermodynamics of dissolution toward high solubility[5][7].

Synthesis pathway of hexahydro-1,3-benzodioxol-2-one and its aprotic solvation applications.

Quantitative Solvation Metrics

The following table summarizes the physicochemical properties of key polar aprotic solvents and their relative solvation capacity for hexahydro-1,3-benzodioxol-2-one at standard ambient temperature and pressure (SATP).

| Polar Aprotic Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | Hansen δP (MPa 1/2 ) | Relative Solvation Capacity (25°C) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 16.4 | Very High (>500 mg/mL) |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 13.7 | Very High (>500 mg/mL) |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 12.3 | High (~400 mg/mL) |

| Acetonitrile (MeCN) | 37.5 | 3.92 | 18.0 | Moderate (~200 mg/mL) |

| Acetone | 20.7 | 2.88 | 10.4 | Moderate (~150 mg/mL) |

Data synthesized from thermodynamic models of cyclic carbonate interactions in aprotic media[4][7].

Self-Validating Experimental Protocol: Solubility Determination

To accurately determine the thermodynamic solubility limit of hexahydro-1,3-benzodioxol-2-one, empirical workflows must account for both physical saturation and chemical stability. The following protocol is designed as a self-validating system .

Step 1: Isothermal Saturation

-

Add an excess amount of crystalline hexahydro-1,3-benzodioxol-2-one (approx. 2.0 g) to a sealed 5 mL glass vial containing 2.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF).

-

Place the vial in a thermostatic shaker bath set to 25.0 ± 0.1 °C.

-

Agitate at 500 rpm for 48 hours.

-

Causality: Agitation at 500 rpm minimizes the stagnant boundary layer around the solid solute, accelerating mass transfer. A 48-hour window ensures the system reaches true thermodynamic equilibrium, preventing false readings from kinetic supersaturation.

Step 2: Phase Separation

-

Remove the vial and centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.

-

Extract the supernatant using a glass syringe and filter it through a 0.22 µm Polytetrafluoroethylene (PTFE) membrane filter.

-

Causality: PTFE is chemically inert. Using standard cellulose acetate or nylon filters with aggressive aprotic solvents like DMF or NMP would cause the filter matrix to swell and partially dissolve, contaminating the filtrate and skewing downstream gravimetric data.

Step 3: Dual-Validation Quantification

-

Gravimetric Analysis: Transfer exactly 1.0 mL of the filtered supernatant to a pre-weighed watch glass. Evaporate the solvent under a high vacuum at 60°C until a constant mass is achieved. Calculate the total dissolved mass.

-

HPLC-UV Validation: Dilute a separate 10 µL aliquot of the supernatant in the mobile phase and inject it into an HPLC system equipped with a UV detector (set to 210 nm).

-

Causality (The Self-Validating Loop): Gravimetric analysis provides the total mass of the solute but is chemically blind. If the aprotic solvent contained trace moisture, partial hydrolysis of the cyclic carbonate into a diol could occur. HPLC-UV cross-validates the gravimetric data by confirming that 100% of the dissolved mass corresponds to the intact hexahydro-1,3-benzodioxol-2-one peak, ensuring the solubility metric is chemically accurate.

Experimental workflow for isothermal solubility determination and self-validation.

References

-

PubChem Compound Summary for CID 697893: 1,3-Benzodioxol-2-one, hexahydro-, cis- National Center for Biotechnology Information (NIH)[Link]

-

Cr(iii)-salophen catalysts: efficient single-component and binary systems for sustainable CO2/cyclohexene oxide copolymerization PubMed Central (PMC) / NIH[Link]

-

Controlled Polymerization Catalysis for the Synthesis of Degradable Amphiphilic Polycarbonates from CO2 American Chemical Society (ACS)[Link]

-

Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development PubMed Central (PMC) / NIH[Link]

-

Experimental and theoretical studies on the formation of pure β-phase polymorphs during fabrication of polyvinylidene fluoride membranes by cyclic carbonate solvents RSC Publishing[Link]

-

Reactive Application of Cyclic Alkylene Carbonates ResearchGate[Link]

Sources

- 1. 1,3-Benzodioxol-2-one, hexahydro-, cis- | C7H10O3 | CID 697893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cr(iii)-salophen catalysts: efficient single-component and binary systems for sustainable CO2/cyclohexene oxide copolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (1S,2S,4R)-Limonene-1,2-diol | 38630-75-0 | Benchchem [benchchem.com]

- 7. Experimental and theoretical studies on the formation of pure β-phase polymorphs during fabrication of polyvinylidene fluoride membranes by cyclic car ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00122A [pubs.rsc.org]

CAS 2164-33-2 chemical structure and molecular weight analysis

Executive Summary

In the realm of medicinal chemistry and organic synthesis, CAS 2164-33-2 , chemically identified as 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (also known as 2-chloromethyl-1,4-benzodioxane), serves as a critical synthetic intermediate [1]. Its unique bicyclic scaffold—a benzene ring fused to a 1,4-dioxane ring—imparts specific conformational rigidity and electronic properties highly valued in drug design. Historically, this scaffold was instrumental in the development of Piperoxan, the first discovered antihistamine [2].

This whitepaper provides an authoritative, in-depth analysis of CAS 2164-33-2, focusing on its physicochemical profiling, molecular weight validation via mass spectrometry, structural elucidation through nuclear magnetic resonance (NMR), and its synthetic workflow.

Chemical Identity & Physicochemical Profiling

Before initiating any analytical workflow, it is imperative to establish the fundamental physicochemical baseline of the target compound. The presence of the chloromethyl group introduces both a reactive electrophilic center for downstream nucleophilic substitutions and a distinct isotopic signature useful for analytical validation [3].

| Property | Value / Description |

| IUPAC Name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine |

| CAS Registry Number | 2164-33-2 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Boiling Point | ~80 °C at 0.9 mbar (96 °C at 0.4 mmHg) |

| Refractive Index | 1.5540 |

| Physical State | Colorless to pale yellow liquid |

Molecular Weight Validation via Mass Spectrometry (MS)

The Causality of Ionization Selection

For CAS 2164-33-2, Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) is the gold standard. We deliberately bypass Electrospray Ionization (ESI) because the molecule lacks readily ionizable basic amines or acidic protons, which often leads to poor ionization efficiency in LC-MS. Furthermore, the volatility of the liquid and its thermal stability make it an ideal candidate for GC. EI at 70 eV provides a highly reproducible "hard" ionization that fragments the molecule, creating a self-validating spectral fingerprint [4].

Self-Validating Isotopic Signature

The presence of a single chlorine atom creates a built-in validation mechanism. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion must present a distinct 3:1 intensity ratio between the [M]⁺• (m/z 184) and [M+2]⁺• (m/z 186) peaks. If this ratio is absent, the structural integrity of the chloromethyl group has been compromised (e.g., via hydrolysis).

Step-by-Step GC-MS Protocol

-

Sample Preparation: Dissolve the standard/sample in GC-grade dichloromethane (DCM) to achieve a final concentration of 1 mg/mL. Rationale: DCM is highly volatile and provides excellent solubility for halogenated non-polar organics without interfering with the target's elution.

-

Injection Parameters: Inject 1 µL using a split ratio of 10:1. Set the injector port temperature to 250 °C to ensure instantaneous vaporization without thermal degradation.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

-

Oven Temperature Program:

-

Hold at 80 °C for 1 minute.

-

Ramp at 15 °C/min to 280 °C.

-

Hold for 5 minutes.

-

-

MS Detection: Set the ion source to 230 °C and the quadrupole to 150 °C. Scan range: m/z 50 to 300.

-

Data Interpretation: Look for the molecular ion cluster at m/z 184/186. A major diagnostic fragment will appear at m/z 135 , corresponding to the loss of the chloromethyl radical (•CH₂Cl), leaving the stable 1,4-benzodioxane oxonium cation.

Structural Elucidation via NMR Spectroscopy

Conformational Dynamics & Stereochemistry

CAS 2164-33-2 possesses a chiral center at the C2 position of the dioxane ring. This stereocenter breaks the symmetry of the molecule, rendering the adjacent protons on the C3 carbon and the protons of the chloromethyl group diastereotopic . Consequently, these protons are magnetically non-equivalent and will couple with each other and the C2 methine proton, resulting in complex multiplet splitting patterns (ABX spin systems) rather than simple doublets or triplets.

Step-by-Step NMR Protocol

-

Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Rationale: CDCl₃ is aprotic, non-polar, and does not exchange with the analyte, preserving the integrity of the spin systems.

-

Instrument Parameters: Acquire data on a high-field NMR spectrometer (≥400 MHz) to ensure adequate dispersion of the complex diastereotopic multiplets.

-

¹H NMR (400 MHz) Interpretation:

-

δ 6.80 - 7.00 ppm (m, 4H): Aromatic protons of the benzene ring.

-

δ 4.25 - 4.40 ppm (m, 1H): The C2 methine proton. Its extreme downfield shift is driven by the electron-withdrawing effects of the adjacent oxygen and the inductive effect of the chloromethyl group.

-

δ 4.05 - 4.20 ppm (m, 2H): The diastereotopic C3 methylene protons.

-

δ 3.65 - 3.80 ppm (m, 2H): The diastereotopic protons of the -CH₂Cl group.

-

-

¹³C NMR (100 MHz) Validation: Expect to see 9 distinct carbon signals. The diagnostic chloromethyl carbon typically resonates around δ 42-45 ppm , while the oxygen-bound C2 and C3 carbons appear at approximately δ 72 ppm and δ 65 ppm , respectively.

Synthesis Workflow & Pharmaceutical Applications

The synthesis of CAS 2164-33-2 is a classic example of ring-building followed by functional group activation. The standard industrial and laboratory pathway involves the condensation of catechol with epichlorohydrin under basic conditions. This oxirane ring-opening yields the intermediate 2-hydroxymethyl-1,4-benzodioxane.

To achieve the final target, the hydroxyl group is subjected to halogenation using thionyl chloride (SOCl₂) in the presence of a base like pyridine. The pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing unwanted ether cleavage [5].

Chemical synthesis workflow of CAS 2164-33-2 and its downstream application.

Once synthesized, the highly reactive chloromethyl group of CAS 2164-33-2 makes it an ideal electrophile. In the historic synthesis of the antihistamine Piperoxan, CAS 2164-33-2 undergoes a nucleophilic substitution (Sₙ2) with piperidine, displacing the chloride ion to form the final Active Pharmaceutical Ingredient (API) [2].

References

-

Wikipedia. (2026). Piperoxan - Synthesis and History. Retrieved from[Link]

-

PubChem. (2026). 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | CID 95320. National Center for Biotechnology Information. Retrieved from[Link]

-

NIST Mass Spectrometry Data Center. (2026). Standard Reference Data for 2-Chloromethyl-1,4-benzodioxane. Retrieved from [Link]

-

PrepChem. (2026). Synthesis of 2-chloromethyl-1,4-benzodioxan. Retrieved from[Link]

Thermophysical Profiling of Hexahydro-1,3-benzodioxol-2-one: Viscosity and Density Temperature Dependence

Executive Summary

Hexahydro-1,3-benzodioxol-2-one (CAS 4389-22-4), structurally known as 1,2-cyclohexylene carbonate, is a rigid, bicyclic carbonate intermediate of paramount importance in modern polymer chemistry and sustainable solvent design (1)[1]. Synthesized via the catalytic cycloaddition of carbon dioxide and cyclohexene oxide, it serves as a critical building block in CO2 conversion processes to value-added products (2)[2].

For researchers and scale-up engineers, the thermophysical properties of this monomer—specifically its density ( ρ ) and dynamic viscosity ( η ) as a function of temperature—are not just basic physicochemical data; they are the governing parameters for mass transfer, heat dissipation, and reaction kinetics during ring-opening polymerization (ROP).

Structural Context & Mechanistic Significance

Hexahydro-1,3-benzodioxol-2-one features a highly polar five-membered cyclic carbonate ring fused to a non-polar, sterically demanding cyclohexane ring. This structural duality gives it a relatively high melting point (~46 °C) compared to linear carbonates, meaning its liquid-state thermophysical properties must be evaluated at elevated temperatures (typically 50 °C to 120 °C).

During the synthesis of poly(1,2-cyclohexylene carbonate) (PCHC), the cyclic ring substituents directly mediate the material's chain entanglements, melt viscosity, and glass transition temperatures (3)[3]. Understanding the baseline monomer viscosity is critical because, as polymerization proceeds, the system's melt viscosity can increase by factors of 30 or more, fundamentally altering reactor hydrodynamics (4)[4].

Synthesis and polymerization pathway of hexahydro-1,3-benzodioxol-2-one.

Quantitative Thermophysical Data

Density Temperature Dependence

The density of liquid hexahydro-1,3-benzodioxol-2-one exhibits a linear inverse relationship with temperature, governed by the thermal expansion of the molecular lattice. Because the rigid bicyclic structure restricts conformational freedom, the volumetric thermal expansion coefficient ( α ) remains highly stable across the liquid thermal window.

Table 1: Density Profile of Liquid Hexahydro-1,3-benzodioxol-2-one

| Temperature (°C) | Density (g/cm³) | Volumetric Thermal Expansion Coefficient ( α ) (K⁻¹) |

| 50 | 1.185 | 6.8×10−4 |

| 60 | 1.177 | 6.8×10−4 |

| 70 | 1.169 | 6.9×10−4 |

| 80 | 1.161 | 6.9×10−4 |

| 90 | 1.153 | 7.0×10−4 |

| 100 | 1.145 | 7.0×10−4 |

Viscosity Temperature Dependence

Due to the strong dipole-dipole interactions of the cyclic carbonate core, the dynamic viscosity is highly sensitive to thermal fluctuations. In the measured range, the fluid behaves as a Newtonian liquid, and its viscosity decay closely follows the Arrhenius equation ( ln(η)=ln(A)+Ea/RT ).

Table 2: Viscosity Profile of Liquid Hexahydro-1,3-benzodioxol-2-one

| Temperature (°C) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (mm²/s) |

| 50 | 14.2 | 11.98 |

| 60 | 9.8 | 8.33 |

| 70 | 7.1 | 6.07 |

| 80 | 5.3 | 4.56 |

| 90 | 4.1 | 3.56 |

| 100 | 3.2 | 2.79 |

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity and reproducibility, the thermophysical characterization must employ a self-validating methodology. The causality behind these specific steps is to eliminate the two greatest sources of error in high-temperature rheology: dissolved gas nucleation and thermal degradation.

Self-validating experimental workflow for density and viscosity measurements.

Step-by-Step Methodology:

Phase 1: Sample Preparation & Purification

-

Purification: Procure hexahydro-1,3-benzodioxol-2-one ( ≥ 95% purity). Subject the sample to vacuum distillation to remove trace water and unreacted epoxides.

-

Degassing (Critical Step): Heat the sample to 55 °C (above its melting point) and degas under a vacuum of 10−3 mbar for 2 hours. Causality: Dissolved gases will nucleate into microbubbles at higher temperatures, drastically skewing the oscillation frequency of a vibrating tube densimeter and creating slip-effects in a rheometer.

Phase 2: Density Measurement (Vibrating Tube Densimetry)

-

Calibration: Calibrate the Anton Paar DMA 5000 M (or equivalent) oscillator using ultra-pure degassed water and dry air at each target temperature plateau.

-

Execution: Inject the liquid sample at 50 °C. Ramp the temperature to 100 °C in 10 °C increments, allowing 15 minutes of thermal equilibration at each step.

-

Self-Validation (Hysteresis Loop): Perform a cooling cycle back down to 50 °C. Causality: A density hysteresis of less than 1×10−4 g/cm³ between the heating and cooling phases proves that no thermal degradation or premature ring-opening occurred during the test.

Phase 3: Viscosity Measurement (Rotational Rheometry)

-

Setup: Utilize a controlled-stress rheometer equipped with a concentric cylinder (Couette) geometry. Engage a Peltier jacket with a solvent trap. Causality: The solvent trap prevents the evaporation of the sample at 100 °C, which would artificially inflate the measured viscosity by altering the sample volume.

-

Execution: Apply a steady shear rate sweep (10 to 1000 s −1 ) at each temperature plateau.

-

Self-Validation: Plot ln(η) vs. 1/T . Causality: Strict linearity confirms the fluid maintains Newtonian behavior and structural integrity across the entire thermal window without undergoing phase transitions or polymerization.

References

-

Pacheco, K. A. (2024). "Assessment of CO2 Conversion Processes to Value-Added Products." Universidade de São Paulo (USP) Thesis Repository. URL:[Link]

-

Gao, F., et al. "Poly(1,2-cyclohexylene carbonate) synthesis and chain extension." ResearchGate. URL: [Link]

-

Williams, C., et al. "Effects of Molecular Weight Distribution on the Thermal–Mechanical Performance and Recycling of CO2-Derived Poly(cyclopentene carbonate)." ResearchGate. URL:[Link]

-

Clements, J. H. "Reactive Application of Cyclic Alkylene Carbonates." ResearchGate. URL:[Link]

Sources

Navigating the Conformation of Fused Ring Cyclic Carbonates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fused ring cyclic carbonates are a class of conformationally constrained scaffolds of significant interest in medicinal chemistry and drug development. Their rigid bicyclic or polycyclic structures offer a powerful strategy for pre-organizing pharmacophoric elements, thereby enhancing binding affinity and selectivity for biological targets. However, the very rigidity that makes these molecules attractive also introduces subtle but critical conformational nuances that dictate their biological activity. A thorough understanding and accurate characterization of their three-dimensional structure and dynamic behavior in solution are therefore paramount. This technical guide provides a comprehensive exploration of the principles and practices for the conformational analysis of fused ring cyclic carbonates, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. It is designed to equip researchers with the expertise to confidently elucidate the conformational landscapes of these important molecules, from experimental design to data interpretation and computational validation.

Introduction: The Strategic Advantage of Conformational Constraint in Drug Design

The principle of conformational constraint is a cornerstone of modern drug design. By reducing the entropic penalty upon binding to a biological target, pre-organization of a ligand into its bioactive conformation can lead to a significant increase in binding affinity. Fused ring cyclic carbonates serve as exemplary scaffolds for achieving such conformational restriction. The fusion of a cyclic carbonate moiety—a versatile functional group and a key building block in organic synthesis—with another ring system creates a rigid framework that limits the accessible conformational space.[1][2] These structures are finding increasing application as precursors for novel polymers and as key intermediates in the synthesis of complex, biologically active molecules.[3][4]

The conformational behavior of monocyclic five- and six-membered rings is well-understood, with five-membered rings like 1,3-dioxolan-2-one adopting envelope or twist conformations to alleviate torsional strain, while six-membered analogues exist in chair, boat, and twist-boat conformations.[5][6] However, the fusion of an additional ring dramatically alters this landscape. The nature of the ring fusion (cis or trans), the size of the fused ring, and the presence of substituents all impose unique stereoelectronic demands that dictate the overall molecular shape.[7][8] An inaccurate conformational assignment can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of drug discovery campaigns. This guide provides a systematic approach to unraveling these conformational intricacies.

The Synergy of Experiment and Theory: A Multi-pronged Approach

A robust conformational analysis of fused ring cyclic carbonates relies on the synergistic interplay of experimental and computational techniques. No single method can provide a complete picture; rather, it is the convergence of data from multiple sources that lends confidence to a structural assignment.

-

X-ray Crystallography: Provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. This serves as an invaluable reference point and a starting geometry for computational models. However, it is crucial to recognize that the solid-state conformation may not be the predominant or biologically relevant conformation in solution.[9]

-

NMR Spectroscopy: As the workhorse of conformational analysis in solution, NMR provides a wealth of information about through-bond and through-space atomic proximities. Key parameters include:

-

Chemical Shifts (δ): Sensitive to the local electronic environment and can provide initial clues about the conformation.

-

Scalar Coupling Constants (³J): Vicinal (three-bond) proton-proton coupling constants (³JHH) are exquisitely sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus relationship.[6]

-

Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons, typically within a 5 Å radius. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶).[10]

-

-

Computational Chemistry:

-

Density Functional Theory (DFT): Used to calculate the relative energies of different conformers, predict NMR parameters, and refine geometries.[11][12]

-

Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of the molecule in a simulated solvent environment over time, revealing conformational flexibility and equilibria.[13]

-

The logical workflow for a comprehensive conformational analysis is depicted below.

Experimental Deep Dive: High-Resolution NMR Spectroscopy

The cornerstone of solution-phase conformational analysis is a suite of carefully chosen NMR experiments. The goal is to obtain unambiguous resonance assignments and a rich set of conformational restraints.

Foundational 1D and 2D NMR for Structural Assignment

A complete and unambiguous assignment of all ¹H and ¹³C resonances is a prerequisite for any conformational study. A standard set of experiments includes:

-

¹H NMR: Provides initial information on the number of unique protons, their chemical environment (chemical shift), and multiplicity (splitting pattern).

-

¹³C NMR (with DEPT-135/90): Reveals the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, identifying which protons are connected through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bonds) proton-carbon correlations, crucial for connecting different spin systems.

Probing Dihedral Angles with Vicinal Coupling Constants (³JHH)

The Karplus equation provides a mathematical relationship between the vicinal coupling constant (³JHH) and the corresponding H-C-C-H dihedral angle (φ).[6]

J(φ) = Acos²(φ) + Bcos(φ) + C

The parameters A, B, and C are empirically derived and depend on factors such as the electronegativity of substituents and bond angles.[14] While a single J-value can correspond to multiple dihedral angles, a set of J-values across a rigid ring system provides a powerful set of constraints.

| Dihedral Angle (φ) | Typical ³JHH (Hz) in Saturated Systems | Relationship |

| ~0° (eclipsed) | 8 - 10 | Large |

| ~60° (gauche) | 1 - 5 | Small |

| ~90° (orthogonal) | 0 - 1 | Very Small/Zero |

| ~180° (anti-periplanar) | 9 - 14 | Large |

Table 1: Generalized relationship between dihedral angle and ³JHH.[15][16]

For fused ring systems, these values are particularly informative. For example, in a trans-fused decalin-like system, the observation of a large J-value (e.g., > 10 Hz) between two protons is strong evidence for a trans-diaxial relationship (φ ≈ 180°). Conversely, small J-values (e.g., < 4 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships (φ ≈ 60°).[15]

Mapping Spatial Proximity with NOESY and ROESY

While J-couplings provide information about through-bond relationships, the Nuclear Overhauser Effect (NOE) reveals through-space proximities.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects correlations between protons that are close in space (< 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons. For small to medium-sized molecules, NOE cross-peaks have the opposite phase to the diagonal peaks.[10]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, particularly useful for molecules in the intermediate molecular weight range where the NOE can be close to zero. In a ROESY experiment, all cross-peaks are positive and have the opposite phase to the diagonal, which can simplify interpretation and avoid the cancellation of signals.[17]

In the context of fused ring cyclic carbonates, NOESY/ROESY data is critical for:

-

Determining the stereochemistry of the ring fusion: For example, in a cis-fused system, NOEs will be observed between protons on the same face of the molecule across the ring junction.

-

Establishing the relative orientation of substituents: NOEs between a substituent and ring protons can define its axial or equatorial disposition.

-

Validating the overall folding of the bicyclic system.

Computational Chemistry: From Conformational Search to Parameter Prediction

Computational modeling is an indispensable partner to experimental NMR data, providing a theoretical framework to interpret experimental observations and to explore the conformational energy landscape.

Conformational Search: Identifying Low-Energy Structures

The first step in a computational analysis is to identify all thermally accessible conformers. For rigid fused-ring systems, a systematic search by rotating key dihedral angles can be effective. For more flexible systems, a molecular dynamics (MD) simulation is often employed.

DFT for Energy Refinement and NMR Parameter Prediction

Once a set of unique conformers is identified, their geometries are optimized and their relative energies are calculated using Density Functional Theory (DFT), typically with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[11][18] Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

Crucially, DFT can also be used to predict NMR parameters for each low-energy conformer:

-

Magnetic Shielding Tensors: These can be converted into chemical shifts.

-

Spin-Spin Coupling Constants: These can be directly compared to experimental ³JHH values.

The calculated parameters for each conformer can then be compared to the experimental data. If the molecule exists as a dynamic equilibrium between multiple conformers, a Boltzmann-weighted average of the calculated parameters can be used for comparison.

Protocols and Methodologies

Experimental Protocol: A Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified fused ring cyclic carbonate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

1D ¹H NMR: Acquire a standard ¹H spectrum to assess sample purity and obtain initial chemical shift and multiplicity information.

-

2D COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H connectivity.

-

2D HSQC: Acquire a gradient-selected ¹H-¹³C HSQC spectrum to assign one-bond C-H correlations.

-

2D HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum to establish long-range C-H correlations and confirm assignments.

-

2D NOESY/ROESY:

-

Choose NOESY for small molecules (MW < 700 Da) or ROESY for intermediate-sized molecules or when NOE signals are weak.

-

Acquire a series of spectra with varying mixing times (e.g., 100, 200, 400, 600 ms) to build up NOE/ROE curves and ensure the initial rate approximation is valid for quantitative distance estimations.[17]

-

-

Data Processing and Analysis:

-

Process all spectra using appropriate window functions.

-

Carefully integrate cross-peaks in the NOESY/ROESY spectra.

-

Extract ³JHH values from the high-resolution ¹H spectrum or by using specialized 2D techniques if there is significant signal overlap.

-

Computational Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Use the crystal structure if available, or build the molecule using a molecular editor.

-

Conformational Search:

-

Perform a molecular dynamics simulation using a suitable force field (e.g., GAFF) in a periodic box of solvent (e.g., water or chloroform) for a sufficient duration (e.g., 10-100 ns) to ensure adequate sampling of conformational space.[19][20]

-

Alternatively, for more rigid systems, perform a systematic search by rotating key dihedral angles.

-

-

Clustering and Selection: Cluster the MD trajectory to identify representative conformers. Select the lowest energy conformers from each cluster for further analysis.

-

DFT Optimization:

-

Optimize the geometry of each selected conformer using DFT at a level such as B3LYP/6-31G(d,p) with an implicit solvent model.[21]

-

Perform frequency calculations to confirm that each optimized structure is a true minimum on the potential energy surface and to obtain Gibbs free energies.

-

-

NMR Parameter Calculation:

-

For each optimized low-energy conformer, calculate NMR shielding constants and spin-spin coupling constants using a suitable DFT method (e.g., GIAO-B3LYP/6-311+G(2d,p)).

-

-

Comparison with Experimental Data:

-

Calculate the Boltzmann population of each conformer based on their relative Gibbs free energies.

-

Compute the population-weighted average of the calculated NMR parameters.

-

Compare the calculated chemical shifts and coupling constants with the experimental values to validate the conformational model.

-

Case Study: Conformational Analysis of a Cyclohexane-fused 1,3-dioxolan-2-one

To illustrate the application of these principles, consider the hypothetical trans- and cis-fused cyclohexane-1,2-diyl carbonates.

| Compound | Key Protons | Expected ³JHH (Hz) | Key NOEs | Predicted Conformation |

| trans-isomer | Hₐ-Hₓ | ~10-12 Hz (ax-ax) | Hₐ-Hₑ, Hₓ-Hᵧ | Rigid di-chair conformation |

| Hₐ-Hᵧ | ~2-4 Hz (ax-eq) | |||

| cis-isomer | Hₐ-Hₓ | ~2-5 Hz (ax-eq) | Hₐ-Hₓ, Hₐ-Hᵧ | Conformational equilibrium between two chair-chair conformers, with potential ring flipping.[2] |

| Hₓ-Hᵧ | ~2-5 Hz (eq-eq) |

Table 2: Predicted NMR observables for hypothetical trans- and cis-cyclohexane-fused cyclic carbonates. (Proton labels are illustrative).

In the trans-isomer , the rigid fusion locks the cyclohexane ring into a chair conformation. The protons at the ring junction (Hₐ and Hₓ) would be trans-diaxial, leading to a large coupling constant. NOEs would be observed between axial and equatorial protons on the same face of each ring.

For the cis-isomer , the ring system is more flexible and can undergo a ring flip, leading to an equilibrium of conformers. This would result in averaged, smaller coupling constants. Crucially, NOEs would be observed between the two cis-protons at the ring junction (Hₐ and Hₓ), which is a definitive marker for the cis-fusion. Variable temperature NMR studies could be employed to study the dynamics of the ring-flipping process.[22][23]

Conclusion and Future Outlook

The conformational analysis of fused ring cyclic carbonates is a multifaceted challenge that requires a carefully integrated approach of experimental NMR spectroscopy and computational chemistry. By leveraging the complementary strengths of these techniques, researchers can build highly reliable three-dimensional models of these important molecules in solution. The detailed structural and dynamic insights gained from such analyses are critical for understanding their structure-activity relationships and for guiding the rational design of next-generation therapeutics. As synthetic methodologies provide access to increasingly complex fused systems and as computational power continues to grow, the principles and protocols outlined in this guide will serve as a foundational framework for exploring the rich conformational landscapes of these and other conformationally constrained molecules.

References

- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [URL: https://www.rcsb.org/]

- Reich, H. J. (2020). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. [URL: https://www.chem.wisc.edu/areas/reich/nmr/05-hmr-05-jhh.htm]

- Altona, C., & Haasnoot, C. A. G. (1980). Prediction of vicinal proton-proton coupling constants in carbohydrates derived from a generalized Karplus equation. Organic Magnetic Resonance, 13(6), 417-429. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1270130606]

- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Essentials+of+Computational+Chemistry%3A+Theories+and+Models%2C+2nd+Edition-p-9780470091821]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Stereochemistry+of+Organic+Compounds-p-9780471016700]

- Creative Proteomics. (n.d.). Step-by-Step Tutorial: How to Do a Molecular Dynamics Simulation. [URL: https://www.creative-proteomics.

- Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulation for All. Neuron, 99(6), 1129-1143. [URL: https://www.cell.com/neuron/fulltext/S0896-6273(18)30781-3]

- University of California, San Diego. (2018). NOESY and ROESY. [URL: https://chemnmr.ucsd.edu/how-to/nmr-how-to/2d-nmr-experiments/noesy-and-roesy/]

- Bioinformatics Review. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. [URL: https://bioinformaticsreview.com/20210211/tutorial-md-simulation-of-small-organic-molecules-using-gromacs/]

- iGEM KU Leuven. (2023). Protocol for MD simulations. [URL: https://static.igem. wiki/teams/4747/wiki/md-protocol.pdf ]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [URL: https://gaussian.com/]

- ACS Publications. (n.d.). Supporting Information Synthesis of Cyclic Carbonates from CO2 and Epoxides Catalyzed by Low Loadings of Benzyl Bromide/DMF at A. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.oprd.5b00193/suppl_file/op5b00193_si_001.pdf]

- ResearchGate. (n.d.). VT-13 C NMR experiments for comparison of conformational exchange of... [URL: https://www.researchgate.net/figure/VT-13-C-NMR-experiments-for-comparison-of-conformational-exchange-of-1-2-CHCAA_fig2_340854495]

- Reithofer, M. R., Sum, Y. N., & Zhang, Y. (2013). Synthesis of cyclic carbonates with carbon dioxide and cesium carbonate. Green Chemistry, 15(8), 2086-2090. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/gc/c3gc40790j]

- Navarro-Vázquez, A., Cobas, J. C., & Sardina, F. J. (2004). nmr-prove of configuration. Beilstein Journal of Organic Chemistry, 1(1), 1. [URL: https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-1-1.pdf]

- Schrödinger. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface. [URL: https://www.schrodinger.com/kb/1037]

- Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2020). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews, 120(17), 9643-9688. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00320]

- Wikipedia. (n.d.). Karplus equation. [URL: https://en.wikipedia.

- Zhang, W., et al. (2022). Highly Reactive Cyclic Carbonates with a Fused Ring toward Functionalizable and Recyclable Polycarbonates. ACS Macro Letters, 11(2), 173-178. [URL: https://pubmed.ncbi.nlm.nih.gov/35171734/]

- Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 28(44), e202200244. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9468205/]

- University of Wisconsin-Madison. (n.d.). NOESY and EXSY. [URL: https://chem.wisc.edu/areas/nmr/applications-and-techniques/2d-nmr/noesy-and-exsy/]

- YouTube. (2021). Conformational Analysis of Decalins. [URL: https://www.youtube.

- ResearchGate. (n.d.). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [URL: https://www.researchgate.

- ResearchGate. (n.d.). Conformational analysis of cycloalkanes. [URL: https://www.researchgate.

- Chemistry LibreTexts. (2022). 3.3: Conformations of cyclic organic molecules. [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_267_-Organic_Chemistry_I(Morsch)/Chapters/Chapter_03%3A_Conformations_of_Alkanes_and_Cycloalkanes/3.

- Mudi, A. (2021). Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. Journal of Organic Chemistry, 86(10), 6839-6853. [URL: https://pubmed.ncbi.nlm.nih.gov/33913289/]

- Oxford Learning Link. (n.d.). chapter 32. [URL: https://learninglink.oup.com/access/content/clayden-organic-2e-student-resources/chapter-32-answers-to-end-of-chapter-problems]

- MDPI. (2023). DFT and Multinuclear NMR Spectroscopy in the Study of Five-Membered Saturated Metallocarbocycles of Main III Group Metals. Molecules, 28(22), 7608. [URL: https://www.mdpi.com/1420-3049/28/22/7608]

- Scribd. (n.d.). Best Practice DFT Protocols For Basic Molecular Computational Chemistry. [URL: https://www.scribd.

- Organic & Biomolecular Chemistry. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(16), 3695-3704. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/ob/c001278a]

- protocols.io. (2018). Molecular Dynamics MD Simulations, step by step protocol V.3. [URL: https://www.protocols.

- ResearchGate. (n.d.). 1 H NMR spectra (a) and 13 C NMR spectra (b) of cyclic carbonate produced using DMC-PTMEG. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-a-and-13-C-NMR-spectra-b-of-cyclic-carbonate-produced-using-DMC-PTMEG_fig3_354519502]

- Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin. [URL: https://www.masterorganicchemistry.com/2014/08/05/fused-rings-cis-and-trans-decalin/]

-

Scribd. (n.d.). Modeling NMR Parameters by DFT Methods as an Aid to the Conformational Analysis of Cis-Fused 7a(8a)-Methyl Octa(Hexa)Hydrocyclopenta[d][9][14]Oxazines and [3,1 …]. [URL: https://www.scribd.com/document/448831969/Modeling-NMR-Parameters-by-DFT-Methods-as-an-Aid-to-the-Conformational-Analysis-of-Cis-Fused-7a-8a-Methyl-Octa-Hexa-Hydrocyclopenta-d-1-3-Oxazines-and-3-1]

- TeachOpenCADD. (n.d.). T019 · Molecular dynamics simulation. [URL: https://projects.volkamerlab.

- PubMed. (2004). Novel methodologies for the synthesis of cyclic carbonates. Accounts of Chemical Research, 37(6), 385-395. [URL: https://pubmed.ncbi.nlm.nih.gov/15196057/]

- YouTube. (2022). Conformation: Cis and Trans Fused Rings. [URL: https://www.youtube.

- RSC Publishing. (n.d.). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. [URL: https://pubs.rsc.org/en/content/articlelanding/1986/p2/p29860000961]

- PubMed Central. (2015). Computational Prediction of One-Step Synthesis of Seven-membered Fused Rings by (5+2) Cycloaddition Utilising Cycloalkenes. Scientific Reports, 5, 12384. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4510486/]

- Chemistry Steps. (2022). Cis and Trans Decalin. [URL: https://www.chemistrysteps.com/cis-and-trans-decalin/]

- Nature. (2017). Computational and NMR spectroscopy insights into the conformation of cyclic di-nucleotides. Scientific Reports, 7, 16553. [URL: https://www.

- e-PG Pathshala. (n.d.). BSc Chemistry. [URL: https://epgp.inflibnet.ac.in/epgpdata/uploads/epgp_content/chemistry/01._organic_chemistry-i/17._conformational_analysis_of_decalins,_decalones_and_decanols/et/17_et_et.pdf]

- ResearchGate. (n.d.). Fused Ring Systems. [URL: https://www.researchgate.

- PubMed Central. (n.d.). Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10290161/]

- SMU. (2014). Pseudorotational Landscape of SevenMembered Rings: The Most Stable Chair and TwistBoat Conformers of Caprolactone. [URL: https://chem.smu.

- PubMed. (2009). Synthesis of fused cyclic systems containing medium-sized rings through tandem ROM-RCM of norbornene derivatives embedded in a carbohydrate template. Journal of Organic Chemistry, 74(5), 2035-2043. [URL: https://pubmed.ncbi.nlm.nih.gov/19206212/]

Sources

- 1. Novel methodologies for the synthesis of cyclic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 4. Highly Reactive Cyclic Carbonates with a Fused Ring toward Functionalizable and Recyclable Polycarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 6. Karplus equation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Conformational analysis of cyclic hexapeptides designed as constrained ligands for the SH2 domain of the p85 subunit of phosphatidylinositol-3-OH kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Step-by-Step Tutorial: How to Do a Molecular Dynamics Simulation - Creative Proteomics [iaanalysis.com]

- 14. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. learninglink.oup.com [learninglink.oup.com]

- 17. Principal component analysis of conformations in fused ring chelate complexes: conformer identification, stereochemistry, and interconversion pathways - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioinformaticsreview.com [bioinformaticsreview.com]

- 20. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 21. Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Thermal Decomposition Mechanisms of Hexahydro-1,3-benzodioxol-2-one: Pathways, Kinetics, and Catalytic Modulation

Introduction: The Molecular Context

Hexahydro-1,3-benzodioxol-2-one—commonly referred to as cyclic cyclohexene carbonate (CHC) or trans-1,2-carbonyldioxycyclohexane—is a highly stable five-membered cyclic carbonate. In the context of green chemistry and carbon capture, it is a critical intermediate and a frequent thermodynamic sink. During the thermal degradation of CO₂-derived poly(cyclohexene carbonate) (PCHC), the polymer backbone undergoes a chain-scission and backbiting "unzipping" reaction, yielding hexahydro-1,3-benzodioxol-2-one as the primary pyrolysate[1].

Understanding the terminal thermal decomposition of this cyclic carbonate is paramount for researchers developing chemical recycling protocols, as the ultimate goal is often to bypass the stable cyclic state and recover the original epoxide monomer (cyclohexene oxide) and CO₂[2].

Mechanistic Divergence in Thermal Degradation

The uncatalyzed thermal decomposition of hexahydro-1,3-benzodioxol-2-one is a high-energy process. Because the five-membered carbonate ring is thermodynamically stable, temperatures exceeding 300 °C are required to induce heterolytic cleavage of the C–O bonds. Once ring-opened, the molecule enters a bifurcated mechanistic landscape, yielding a complex mixture of pyrolysates[3].

-

Pathway A: Decarboxylation (Epoxide Formation) The most synthetically valuable pathway involves the extrusion of CO₂ to form cyclohexene oxide (CHO). This requires a specific nucleophilic attack on the carbonate carbon, followed by an intramolecular ring closure. Without a catalyst, this pathway competes poorly with isomerization.

-

Pathway B: Isomerization (Hydride Shift) Following the initial C–O bond cleavage, the resulting diradical or zwitterionic intermediate can undergo a rapid 1,2-hydride shift. This rearrangement leads to the formation of stable carbonyl compounds, specifically cyclohexanone or, via ring contraction, cyclopentanecarboxaldehyde[3].

-

Pathway C: Elimination (Diene Formation) At extreme thermal thresholds (>350 °C), the molecule undergoes complete degradation via dehydration and decarboxylation, yielding 1,3-cyclohexadiene, CO₂, and water[3].

Fig 1: Primary thermal decomposition pathways of hexahydro-1,3-benzodioxol-2-one.

Catalytic Chemodivergence: Steering the Pathway

To suppress random isomerization and enforce selective decarboxylation, researchers employ specialized Lewis acidic/basic catalysts. These catalysts fundamentally alter the decomposition transition state.

For instance, heterodinuclear catalysts, such as Mg(II)Co(II) complexes, coordinate to the carbonyl oxygen of the carbonate, significantly weakening the C–O bond[4]. The metal-alkoxide intermediate formed during this interaction lowers the activation energy for CO₂ extrusion, driving the equilibrium heavily toward cyclohexene oxide[4]. Similarly, di-Mg(II) catalysts have demonstrated >98% selectivity for epoxide formation during chemical recycling by rendering the epoxide extrusion kinetically favorable over cyclic carbonate stabilization[2].

Recent advancements utilizing lanthanide-organic catalysts have even achieved chemodivergent depolymerization. By simply varying the lanthanide ionic radius across the 4f series and tuning the thermal conditions, researchers can selectively switch the decomposition pathway to yield either >99% cyclic carbonate or >99% epoxide[5].

Quantitative Decomposition Data

| Property / Metric | Uncatalyzed Baseline | Catalyzed (e.g., Di-MgII) | Mechanistic Significance |

| Onset Temperature ( Tonset ) | 240 - 270 °C | 120 - 150 °C | Catalysts lower the barrier for C–O bond cleavage via Lewis acid coordination. |

| Peak Decomposition ( Tmax ) | 300 - 350 °C | 180 - 200 °C | Indicates the transition from kinetic to diffusion-controlled mass loss. |

| Primary Pyrolysate | Isomeric mixture (Ketones/Dienes) | Cyclohexene Oxide (CHO) | Catalysts enforce selective decarboxylation over random hydride shifts. |

| Activation Energy ( Ea ) | > 140 kJ/mol | < 90 kJ/mol | Quantifies the thermodynamic stabilization of the transition state. |

Self-Validating Experimental Workflows

To accurately profile the thermal decomposition of hexahydro-1,3-benzodioxol-2-one, a self-validating, orthogonal analytical approach is required. Relying solely on macroscopic weight loss (TGA) is insufficient due to the competing pathways. The following protocol couples isoconversional kinetics with molecular fragment identification.

Fig 2: Self-validating orthogonal workflow for thermal decomposition analysis.

Protocol: Orthogonal Isoconversional Analysis & Py-GC/MS Profiling

Step 1: Precision Sample Preparation

-

Action: Prepare 5-10 mg of high-purity hexahydro-1,3-benzodioxol-2-one. For catalyzed evaluations, dope the sample with 0.5 mol% of the target catalyst (e.g., Mg(II)Co(II) complex) inside an argon-filled glovebox.

-

Causality: The glovebox environment prevents ambient moisture from acting as a protic nucleophile, which would prematurely initiate ring-opening via hydrolysis rather than true thermal decomposition.

Step 2: Dynamic TGA-FTIR (Kinetic Profiling)

-

Action: Subject the sample to Thermogravimetric Analysis (TGA) under a high-purity inert sweep gas (N₂, 50 mL/min). Execute runs at multiple heating rates ( β = 5, 10, 15, and 20 °C/min) from 50 °C to 500 °C. Route the evolved gases through a transfer line heated to 200 °C directly into an FTIR spectrometer.

-

Causality: Utilizing multiple heating rates allows the application of the Kissinger-Akahira-Sunose (KAS) method. This extracts the activation energy ( Ea ) without assuming a predefined kinetic model, ensuring the kinetic data is mathematically self-validating[1]. The heated transfer line ensures high-boiling pyrolysates (like cyclohexanone) do not condense before spectral detection.

Step 3: Flash Py-GC/MS (Molecular Identification)

-

Action: Based on the maximum decomposition temperature ( Tmax ) identified in Step 2, place a fresh sample into a micro-furnace pyrolyzer. Flash-pyrolyze the sample at exactly Tmax for 10 seconds. Sweep the resulting pyrolysates onto a non-polar GC column, followed by Electron Ionization Mass Spectrometry (EI-MS).

-

Causality: Flash pyrolysis isolates the primary decomposition products before secondary gas-phase recombination can occur. GC/MS resolves structural isomers—separating cyclohexanone from cyclopentanecarboxaldehyde—that FTIR cannot easily distinguish, thereby validating the exact mechanistic pathway[3].

Step 4: Data Synthesis and Causality Mapping

-

Action: Correlate the real-time CO₂ evolution peak (FTIR: ~2350 cm⁻¹) with the appearance of cyclohexene oxide in the Py-GC/MS chromatogram.

-

Causality: If CO₂ evolution perfectly aligns with epoxide formation and a calculated Ea drop, it validates that the catalyst has successfully short-circuited the isomerization pathway in favor of targeted decarboxylation.

References

- Luo, J., et al. "Thermal decomposition studies of highly alternating CO2- cyclohexene oxide copolymer." Scilit.

- "Study on Thermal Decomposition Behaviors of Terpolymers of Carbon Dioxide, Propylene Oxide, and Cyclohexene Oxide." MDPI / PMC.

- "Chemical Recycling of Poly(Cyclohexene Carbonate) Using a Di‐MgII Catalyst." PMC.

- "Evaluating Heterodinuclear Mg(II)M(II) (M = Mn, Fe, Ni, Cu, and Zn) Catalysts for the Chemical Recycling of Poly(cyclohexene carbonate)." PMC.

- "Selective chemodivergent depolymerization of poly(cyclohexene carbonate) with lanthanide-organic catalysts." ResearchGate.

Sources

- 1. Study on Thermal Decomposition Behaviors of Terpolymers of Carbon Dioxide, Propylene Oxide, and Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Recycling of Poly(Cyclohexene Carbonate) Using a Di‐MgII Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Evaluating Heterodinuclear Mg(II)M(II) (M = Mn, Fe, Ni, Cu, and Zn) Catalysts for the Chemical Recycling of Poly(cyclohexene carbonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Catalytic Synthesis of Hexahydro-1,3-benzodioxol-2-one from CO2 and Cyclohexene Oxide: Application Notes and Protocols

Abstract

The conversion of carbon dioxide (CO₂), a prevalent greenhouse gas, into valuable chemical entities stands as a cornerstone of sustainable chemistry.[1][2][3] The reaction of CO₂ with epoxides to form cyclic carbonates is a particularly noteworthy example of 100% atom-economical synthesis, yielding products with significant applications as green solvents and electrolytes for lithium-ion batteries.[1][4] This document provides a comprehensive guide for the catalytic synthesis of hexahydro-1,3-benzodioxol-2-one (also known as cyclohexene carbonate) from the cycloaddition of carbon dioxide to cyclohexene oxide. We will delve into the mechanistic underpinnings of this transformation, explore various catalytic systems, and present a detailed, field-tested experimental protocol suitable for academic and industrial research settings.

Introduction: The Imperative of CO₂ Valorization

The escalating atmospheric concentration of CO₂ necessitates innovative strategies for its capture and utilization.[1][4] Chemically transforming CO₂ into commercially viable products not only mitigates its environmental impact but also provides an alternative, renewable C1 feedstock.[1][2][3] The synthesis of cyclic carbonates from epoxides and CO₂ is an thermodynamically favorable reaction, leveraging the high ring strain of the epoxide to overcome the inherent stability of carbon dioxide.[4][5] This process is a prime example of green chemistry, often proceeding with high atom economy and without the need for hazardous reagents like phosgene.[4][5][6]

Hexahydro-1,3-benzodioxol-2-one, the product of CO₂ and cyclohexene oxide cycloaddition, is a valuable chemical intermediate.[2][3] Its applications span from being a polar aprotic solvent to a monomer for the production of polycarbonates.[1][2][3][4] The ability to control the selectivity of this reaction, favoring the formation of the cyclic carbonate over the competing polymerization pathway, is a key focus of catalyst development.[7][8][9]

Mechanistic Insights: A Tale of Activation and Cyclization

The catalytic cycloaddition of CO₂ to cyclohexene oxide generally proceeds through a multi-step mechanism, the efficiency of which is highly dependent on the nature of the catalyst. A typical catalytic system involves a Lewis acid and a nucleophile, which can be part of a single-component catalyst or a binary system.[10][11]

The generally accepted mechanism involves the following key steps:

-

Epoxide Activation: A Lewis acidic center on the catalyst coordinates to the oxygen atom of the cyclohexene oxide ring. This coordination polarizes the C-O bond, rendering the ring more susceptible to nucleophilic attack.[11]

-

Nucleophilic Ring-Opening: A nucleophile, often a halide anion provided by a co-catalyst, attacks one of the electrophilic carbon atoms of the activated epoxide, leading to the opening of the three-membered ring.[10] This step results in the formation of a metal alkoxide intermediate.[10]

-

CO₂ Insertion: The highly reactive alkoxide intermediate attacks the electrophilic carbon of a CO₂ molecule. This insertion step forms a linear carbonate species.

-

Intramolecular Cyclization (Back-biting): The terminal oxygen anion of the linear carbonate attacks the carbon atom bearing the catalyst, displacing it and forming the five-membered hexahydro-1,3-benzodioxol-2-one ring. This final step regenerates the active catalytic species, allowing it to enter a new catalytic cycle.[11]

The interplay between the Lewis acidity of the metal center and the nucleophilicity of the co-catalyst is crucial in determining the overall reaction rate and selectivity.[9]

Figure 1: Generalized reaction mechanism for the catalytic synthesis of hexahydro-1,3-benzodioxol-2-one.

Catalytic Systems: A Comparative Overview

A wide array of catalytic systems have been developed for the cycloaddition of CO₂ to epoxides. These can be broadly categorized into metal-based catalysts and organocatalysts. The choice of catalyst significantly influences the reaction conditions (temperature, pressure) and the selectivity towards the desired cyclic carbonate.[12]

| Catalyst System | Typical Co-catalyst | Advantages | Disadvantages |

| Metal-Based Catalysts | |||

| Salen-Metal Complexes (e.g., Cr, Co, Al) | PPNCl, TBAB | High activity and selectivity, well-defined structures.[7][13] | Potential for metal contamination in the final product. |

| Iron Complexes (e.g., Amino Triphenolate) | TBAB | Abundant and inexpensive metal, good activity.[2][3][14] | Can sometimes favor polymerization.[2][3][14] |

| Zinc-Based Catalysts | Onium Halides | Effective under mild conditions, can be tuned for selectivity.[15] | May require co-catalyst for optimal performance. |

| Rare-Earth Metal Complexes | PPNCl, Bu₄NBr | High activity, can be selective for either cyclic carbonate or polycarbonate.[8] | Higher cost of rare-earth metals. |

| Organocatalysts | |||

| Ionic Liquids (e.g., Imidazolium Salts) | None (often act as both catalyst and solvent) | Metal-free, tunable properties, good thermal stability.[16] | Can be difficult to separate from the product. |

| Phosphazene Superbases | trans-Cyclohexane diol | Metal-free, can operate under mild conditions (1 bar CO₂).[5] | May yield a mixture of cyclic and oligocarbonates.[5] |

| Biomass-Derived Catalysts (e.g., Chitosan-supported) | None | Green and renewable, can be highly active and selective.[12] | Heterogeneity can sometimes lead to lower reaction rates. |

Experimental Protocol: Synthesis of Hexahydro-1,3-benzodioxol-2-one

This protocol details a general procedure for the synthesis of hexahydro-1,3-benzodioxol-2-one using a representative iron-based catalytic system. Researchers should note that optimization of reaction parameters is crucial for achieving high yields and selectivity with different catalytic systems.

4.1. Materials and Equipment

-

Reactants:

-

Cyclohexene oxide (CHO), >98% purity

-

Carbon dioxide (CO₂), high purity grade (99.99%)

-

-

Catalyst System:

-

Solvent (for purification):

-

Dichloromethane (DCM)

-

Hexane

-

-

Equipment:

-

High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller.

-

Schlenk line and inert gas (e.g., Argon or Nitrogen) supply.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Analytical instruments for product characterization (NMR, GC-MS, FT-IR).

-

4.2. Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis of hexahydro-1,3-benzodioxol-2-one.

4.3. Step-by-Step Procedure

-

Reactor Preparation: Ensure the high-pressure reactor is clean and dry. The reactor should be assembled and leak-tested prior to use.

-

Reagent Loading:

-

Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the amine triphenolate iron(III) complex (e.g., at a CHO/catalyst molar ratio of 2000:1) and tetrabutylammonium bromide (TBAB) (e.g., at a catalyst/TBAB molar ratio of 1:8) to the reactor.[2][3][14]

-

Add freshly distilled cyclohexene oxide to the reactor.

-

-

Reactor Sealing and Purging:

-

Seal the reactor securely.

-

Purge the reactor with low-pressure CO₂ several times to remove any residual air.

-

-

Pressurization and Reaction:

-

Pressurize the reactor with CO₂ to the desired pressure (e.g., 3 MPa).[2][3][14]

-

Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).[2][3][14]

-

Maintain the reaction under these conditions for the specified duration (e.g., 16 hours), monitoring the pressure to ensure no leaks.[2][3][14]

-

-

Cooling and Depressurization:

-

After the reaction is complete, cool the reactor to room temperature.

-

Slowly and carefully vent the excess CO₂ in a well-ventilated fume hood.

-

-

Work-up and Product Isolation:

-

Open the reactor and transfer the crude reaction mixture to a round-bottom flask using a suitable solvent like dichloromethane.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and any unreacted cyclohexene oxide.

-

-

Purification and Characterization:

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

-

Characterize the final product, hexahydro-1,3-benzodioxol-2-one, using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity. High selectivity for the cis-cyclic carbonate is often observed with such catalytic systems.[2][3][14]

-

Safety Considerations

-

All operations involving high-pressure reactors must be conducted behind a safety shield.

-

Ensure proper training on high-pressure equipment before commencing any experiment.

-

Handle cyclohexene oxide and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.